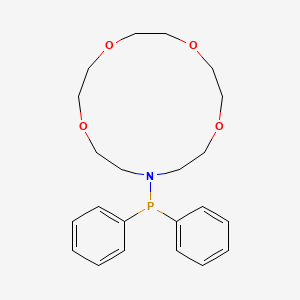
13-(Diphenylphosphanyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-(Diphenylphosphanyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane is a complex organophosphorus compound known for its unique structure and versatile applications. This compound features a phosphanyl group attached to a macrocyclic framework containing oxygen and nitrogen atoms, making it an interesting subject for various chemical studies and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-(Diphenylphosphanyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the reaction of diphenylphosphine with a suitable macrocyclic precursor. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum complexes to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process might include steps like purification through column chromatography and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 13-(Diphenylphosphanyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxides back to the phosphanyl group.
Substitution: The compound can participate in substitution reactions where the phosphanyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or sulfur (S₈) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) and various electrophiles.
Major Products: The major products formed from these reactions include phosphine oxides, substituted phosphines, and various macrocyclic derivatives .
Wissenschaftliche Forschungsanwendungen
13-(Diphenylphosphanyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 13-(Diphenylphosphanyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved often include the inhibition of specific enzymes or the disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Diphenylphosphine: A simpler organophosphorus compound with similar reactivity but lacking the macrocyclic structure.
1,3-Bis(diphenylphosphino)propane: Another phosphine ligand used in coordination chemistry, but with a different structural framework.
Azo-containing tertiary phosphines: Compounds with similar phosphanyl groups but different functional groups and reactivity.
Uniqueness: 13-(Diphenylphosphanyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane stands out due to its macrocyclic structure, which imparts unique properties such as enhanced stability and specific binding affinities. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions .
Eigenschaften
CAS-Nummer |
90330-43-1 |
|---|---|
Molekularformel |
C22H30NO4P |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
diphenyl(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phosphane |
InChI |
InChI=1S/C22H30NO4P/c1-3-7-21(8-4-1)28(22-9-5-2-6-10-22)23-11-13-24-15-17-26-19-20-27-18-16-25-14-12-23/h1-10H,11-20H2 |
InChI-Schlüssel |
SADATRKSJBRVPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCOCCOCCN1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzyl-2-methylpyrido[2,3-h]quinazolin-4(3H)-one](/img/structure/B14346787.png)

![2,4,4-Trimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14346798.png)



![[4-(Octyloxy)pyridine-2,6-diyl]dimethanol](/img/structure/B14346817.png)



![Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14346841.png)
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 2,6-dimethyl-, 3,5-diethyl ester](/img/structure/B14346844.png)
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)
